molecular formula C20H20ClNO6S B263884 2-{6-chloro-4-methyl-7-[(2-methyl-2-propenyl)oxy]-2-oxo-2H-chromen-3-yl}-N-(1,1-dioxido-2,3-dihydro-3-thienyl)acetamide

2-{6-chloro-4-methyl-7-[(2-methyl-2-propenyl)oxy]-2-oxo-2H-chromen-3-yl}-N-(1,1-dioxido-2,3-dihydro-3-thienyl)acetamide

Cat. No. B263884
M. Wt: 437.9 g/mol
InChI Key: ABYJUAIGMRQJGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{6-chloro-4-methyl-7-[(2-methyl-2-propenyl)oxy]-2-oxo-2H-chromen-3-yl}-N-(1,1-dioxido-2,3-dihydro-3-thienyl)acetamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It is a synthetic derivative of coumarin, a natural compound found in many plants, and has been synthesized using various methods.

Mechanism of Action

The mechanism of action of 2-{6-chloro-4-methyl-7-[(2-methyl-2-propenyl)oxy]-2-oxo-2H-chromen-3-yl}-N-(1,1-dioxido-2,3-dihydro-3-thienyl)acetamide is not fully understood. However, it has been suggested that it exerts its therapeutic effects through the inhibition of various enzymes and signaling pathways involved in inflammation, cancer, and viral and bacterial infections.
Biochemical and Physiological Effects:
Studies have shown that 2-{6-chloro-4-methyl-7-[(2-methyl-2-propenyl)oxy]-2-oxo-2H-chromen-3-yl}-N-(1,1-dioxido-2,3-dihydro-3-thienyl)acetamide can modulate the expression of various genes and proteins involved in inflammation, cancer, and viral and bacterial infections. It has also been found to induce apoptosis, or programmed cell death, in cancer cells. Additionally, it has been shown to exhibit low toxicity in normal cells.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-{6-chloro-4-methyl-7-[(2-methyl-2-propenyl)oxy]-2-oxo-2H-chromen-3-yl}-N-(1,1-dioxido-2,3-dihydro-3-thienyl)acetamide in lab experiments is its potential therapeutic applications in various fields of research. However, one of the limitations is the lack of understanding of its mechanism of action, which makes it difficult to optimize its therapeutic potential.

Future Directions

There are several future directions for the research on 2-{6-chloro-4-methyl-7-[(2-methyl-2-propenyl)oxy]-2-oxo-2H-chromen-3-yl}-N-(1,1-dioxido-2,3-dihydro-3-thienyl)acetamide. One direction is to further investigate its mechanism of action to optimize its therapeutic potential. Another direction is to study its potential use as a fluorescent probe for detecting metal ions in biological systems. Additionally, it could be studied for its potential use in combination therapy with other drugs for the treatment of various diseases.

Synthesis Methods

The synthesis of 2-{6-chloro-4-methyl-7-[(2-methyl-2-propenyl)oxy]-2-oxo-2H-chromen-3-yl}-N-(1,1-dioxido-2,3-dihydro-3-thienyl)acetamide has been achieved through various methods. One of the most common methods involves the condensation of 7-(2-methyl-2-propenyl)oxy-4-methylcoumarin with ethyl 2-chloroacetate, followed by the cyclization of the resulting intermediate with thionyl chloride and sodium hydroxide. Other methods involve the use of different reagents and catalysts, such as copper(II) acetate and sodium hydride.

Scientific Research Applications

2-{6-chloro-4-methyl-7-[(2-methyl-2-propenyl)oxy]-2-oxo-2H-chromen-3-yl}-N-(1,1-dioxido-2,3-dihydro-3-thienyl)acetamide has been studied for its potential therapeutic applications in various fields of research. It has been found to exhibit anti-inflammatory, anti-cancer, anti-viral, and anti-bacterial properties. It has also been studied for its potential use as a fluorescent probe for detecting metal ions in biological systems.

properties

Molecular Formula

C20H20ClNO6S

Molecular Weight

437.9 g/mol

IUPAC Name

2-[6-chloro-4-methyl-7-(2-methylprop-2-enoxy)-2-oxochromen-3-yl]-N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)acetamide

InChI

InChI=1S/C20H20ClNO6S/c1-11(2)9-27-18-8-17-14(6-16(18)21)12(3)15(20(24)28-17)7-19(23)22-13-4-5-29(25,26)10-13/h4-6,8,13H,1,7,9-10H2,2-3H3,(H,22,23)

InChI Key

ABYJUAIGMRQJGZ-UHFFFAOYSA-N

SMILES

CC1=C(C(=O)OC2=CC(=C(C=C12)Cl)OCC(=C)C)CC(=O)NC3CS(=O)(=O)C=C3

Canonical SMILES

CC1=C(C(=O)OC2=CC(=C(C=C12)Cl)OCC(=C)C)CC(=O)NC3CS(=O)(=O)C=C3

Origin of Product

United States

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